FT827

Description

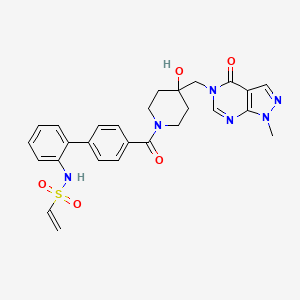

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNJQQBUZURQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FT827: A Covalent Inhibitor Targeting Ubiquitin-Specific Protease 7 (USP7)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in various human diseases, most notably cancer.[1][2][3][4][5] By targeting the catalytic center of USP7, this compound effectively blocks its enzymatic activity, leading to the destabilization of key USP7 substrates.[1][2][6] This inhibition triggers a cascade of downstream cellular events, including the stabilization and reactivation of the tumor suppressor protein p53, ultimately culminating in tumor growth inhibition.[1][7] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, relevant quantitative data, experimental methodologies, and the associated signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with its cellular target, USP7.

| Parameter | Value | Target Domain | Species | Notes | Reference |

| Binding Affinity (Kd) | 7.8 µM | Catalytic Domain (residues 208-560) | Human | Apparent dissociation constant. | [1][2][4] |

| Inhibition Constant (Ki) | 4.2 µM | Catalytic Domain | Human | Covalent inhibitor kinetics. | [2][4] |

| Enzyme Inactivation Rate (kinact/Ki) | 66 ± 25 M⁻¹s⁻¹ | Full-length USP7 | Human | Describes the efficiency of covalent modification. | [1] |

| IC50 (Enzymatic Assay) | 52 nM | Catalytic Domain (USP7_CD) | Human | Half-maximal inhibitory concentration in a biochemical assay. | [1][4] |

| IC50 (Cellular Assay) | ~0.1 - 2 µM | Endogenous USP7 | Human (MCF7 cells) | Half-maximal inhibitory concentration in a cellular context, demonstrating target engagement. | [1][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a ubiquitin-competitive inhibitor, binding to a dynamic pocket near the catalytic center of the apo-form of USP7.[1][7] Its vinylsulfonamide moiety forms a covalent bond with the catalytic cysteine residue (Cys223) of USP7, leading to irreversible inhibition of its deubiquitinating activity.[1][6][8]

The primary downstream consequence of USP7 inhibition by this compound is the disruption of the MDM2-p53 axis.[1][7] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][8] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1][7] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[1][7] Activated p53 then transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest and inhibition of tumor growth.[1][7]

Experimental Protocols

The identification and characterization of USP7 as the cellular target of this compound involved several key experimental methodologies.

Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7.

-

Methodology:

-

A dilution series of this compound in 100% DMSO is prepared.

-

100 nL of the compound dilutions are dispensed into a 384-well plate.

-

A solution containing recombinant USP7 catalytic domain (USP7_CD, 3 nM) and a fluorogenic substrate, ubiquitin-rhodamine 110 (25 nM), is added to the wells.

-

The plate is incubated at room temperature for 1 hour.

-

The fluorescence intensity is measured to determine the rate of substrate cleavage.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.[4]

-

Cellular Target Engagement Assay

-

Objective: To confirm that this compound engages with and inhibits USP7 within a cellular environment.

-

Methodology:

-

Intact MCF7 breast cancer cells are incubated with varying concentrations of this compound.

-

The cells are then treated with a ubiquitin active site probe, HA-tagged ubiquitin bromoethyl (HA-UbC2Br), which covalently binds to the active site of deubiquitinases.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Western blotting is performed using an anti-USP7 antibody to visualize the modification of USP7 by the ubiquitin probe (USP7~Ub).

-

A decrease in the USP7~Ub band with increasing concentrations of this compound indicates competitive binding and target engagement.[1]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of this compound in complex with USP7 and elucidate the molecular basis of its inhibitory activity.

-

Methodology:

-

The catalytic domain of human USP7 (residues 208-560) is expressed and purified.

-

The purified USP7 is co-crystallized with this compound.

-

X-ray diffraction data are collected from the resulting crystals.

-

The structure is solved and refined to reveal the precise binding mode of this compound in the active site of USP7. The crystal structure of USP7 in complex with this compound has been deposited in the Protein Data Bank (PDB) with the accession code 5NGF.[9]

-

Conclusion

This compound is a well-characterized small molecule that selectively and covalently targets the deubiquitinase USP7. Its mechanism of action, centered on the disruption of the USP7-MDM2-p53 signaling axis, provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development efforts focused on USP7 inhibition.

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | DUB | TargetMol [targetmol.com]

- 3. FT-827 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. glpbio.com [glpbio.com]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

FT827 covalent binding to Cys223 of USP7

An In-Depth Technical Guide to the Covalent Binding of FT827 to Cys223 of USP7

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Its involvement in key cellular processes—including DNA repair, cell cycle progression, and immune response—has made it a significant target for therapeutic intervention, particularly in oncology.[1][2] A primary function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[3][4] Consequently, inhibiting USP7 leads to the degradation of MDM2, stabilization of p53, and the activation of tumor-suppressive pathways.[3][4]

This compound is a potent and selective small-molecule inhibitor that covalently modifies the catalytic cysteine (Cys223) of USP7.[4][5][6] This guide provides a detailed technical overview of the mechanism, binding kinetics, and experimental validation of this compound's interaction with USP7, intended for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Interaction with USP7

The inhibitory activity and binding affinity of this compound have been characterized through various biochemical and biophysical assays. For comparative purposes, data for FT671, a non-covalent analog, is also presented.

Table 1: In Vitro Inhibition and Binding Affinity

| Compound | Target Protein | Parameter | Value | Reference(s) |

| This compound | USP7 Catalytic Domain (USP7CD) | Kd (Apparent Dissociation Constant) | 7.8 µM | [4][7][8] |

| USP7 | Ki (Inhibition Constant) | 4.2 µM | [5][8] | |

| USP7 | kinact/Ki (Enzyme Inactivation Rate) | 66 ± 25 M-1s-1 | [4] | |

| FT671 | USP7 Catalytic Domain (USP7CD) | Kd (Apparent Dissociation Constant) | 65 nM | [4][7] |

| USP7 Catalytic Domain (USP7CD) | IC50 (Half-maximal Inhibitory Conc.) | 52 nM | [4][7] | |

| USP7 C-terminus (USP7C-term) | IC50 (Half-maximal Inhibitory Conc.) | 69 nM | [4][7] |

Table 2: Cellular Target Engagement

| Compound | Assay Context | Parameter | Value | Reference(s) |

| This compound | MCF7 Cell Lysates & Intact Cells | IC50 (vs. HA-UbC2Br probe) | ~0.1 - 2 µM | [4][5] |

| FT671 | MCF7 Cell Lysates & Intact Cells | IC50 (vs. HA-UbC2Br probe) | ~0.1 - 2 µM | [4][7] |

Mechanism of Covalent Binding

Co-crystal structures reveal that this compound targets a dynamic pocket near the catalytic center of USP7.[3][9] Uniquely, it binds to the auto-inhibited, apo conformation of the enzyme.[4] The inhibitor features a vinylsulfonamide moiety that acts as a Michael acceptor. This "warhead" is positioned to react with the thiol side chain of the catalytic Cys223 residue, forming an irreversible covalent bond.[4][10] This modification permanently inactivates the enzyme.

The interaction is highly specific, as this compound showed no significant inhibition against a panel of 37 other deubiquitinases.[4][5]

Signaling Pathways Modulated by this compound

The primary therapeutic rationale for USP7 inhibition is the reactivation of the p53 tumor suppressor pathway. By covalently inhibiting USP7, this compound triggers the degradation of MDM2, thereby stabilizing p53 and inducing downstream effects like cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.

Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine)

This assay quantifies the enzymatic activity of USP7 in the presence of an inhibitor.

-

Reagents: Recombinant USP7CD (catalytic domain) or USP7C-term, Ubiquitin-Rhodamine 110 substrate, assay buffer, 10 mM citric acid (stop solution).

-

Procedure:

-

Serially dilute this compound in assay buffer in a 96-well plate.

-

Add a fixed concentration of recombinant USP7 enzyme (e.g., 3 nM for USP7CD) to each well.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding and covalent modification.

-

Initiate the enzymatic reaction by adding 25 nM Ubiquitin-Rhodamine 110 substrate.

-

Incubate for 1 hour at room temperature.

-

Terminate the reaction by adding the citric acid stop solution.

-

Measure fluorescence intensity using a plate reader with 485 nm excitation and 520 nm emission filters.[5]

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Target Engagement Profiling

This method confirms that the inhibitor engages with its intended target within a complex cellular environment.

-

Materials: MCF7 breast cancer cells, this compound, DMSO, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, antibodies for Western blotting (anti-USP7, anti-HA).

-

Protocol (Intact Cells):

-

Treat intact MCF7 cells with varying concentrations of this compound or DMSO for a specified time.

-

Add the HA-UbC2Br active site probe, which covalently binds to the active site of DUBs.

-

Lyse the cells and collect the protein extracts.

-

-

Protocol (Cell Lysates):

-

Prepare crude cell extracts from untreated MCF7 cells.

-

Incubate the lysates with this compound or DMSO.

-

Add the HA-UbC2Br probe to the treated lysates.

-

-

Analysis:

-

Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an anti-USP7 antibody. The formation of a higher molecular weight band (USP7~Ub probe) indicates active USP7.

-

Successful inhibition by this compound is observed as a dose-dependent decrease in the intensity of the USP7~Ub probe band, demonstrating that this compound blocked the active site from the probe.[4][7]

-

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding kinetics and affinity (Kd) of this compound to USP7.

-

Setup: Immobilize recombinant USP7CD on a sensor chip. Use a control surface (e.g., with an unrelated protein like Akt-PH domain) to subtract non-specific binding.

-

Procedure:

-

Flow a series of concentrations of this compound in solution over the sensor and control surfaces.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound, in real-time.

-

Record the association and dissociation phases.

-

Fit the resulting sensorgram data to a suitable binding model to calculate the apparent dissociation constant (Kd).[4][7]

-

X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-enzyme interaction.

-

Protein Preparation: Express and purify the catalytic domain of USP7.

-

Complex Formation: Incubate the purified USP7 with an excess of this compound to ensure complete covalent modification.

-

Crystallization: Screen for crystallization conditions using methods like vapor diffusion until diffraction-quality crystals of the USP7-FT827 complex are obtained.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure. The resulting model (PDB ID: 5NGF) reveals the precise covalent linkage between the vinylsulfonamide of this compound and the sulfur atom of Cys223.[9]

Conclusion

This compound is a highly selective, covalent inhibitor of USP7 that targets the catalytic Cys223 residue. Its mechanism of action, binding kinetics, and cellular engagement have been thoroughly validated through a suite of biochemical, biophysical, and structural biology techniques. By binding to a unique apo-conformation and forming an irreversible bond, this compound effectively inactivates USP7, leading to the stabilization of p53. This makes this compound an invaluable tool for studying USP7 biology and a promising lead compound for the development of novel anti-cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | DUB | TargetMol [targetmol.com]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Development of FT827, a Covalent Inhibitor of USP7

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers. By forming a covalent bond with the catalytic cysteine residue (Cys223) of USP7, this compound effectively inactivates the enzyme. This inhibition leads to the destabilization of key oncogenic proteins, most notably MDM2, resulting in the subsequent activation of the p53 tumor suppressor pathway. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound.

Discovery and Synthesis

The discovery of this compound originated from a high-throughput screening of approximately 500,000 compounds to identify inhibitors of USP7. This initial screen led to the identification of a pyrazolo[3,4-d]pyrimidin-4-one-piperidine series of compounds. Subsequent optimization of this series with a focus on improving activity and physicochemical properties resulted in the development of this compound. A key feature of this compound is the incorporation of a vinylsulfonamide moiety, which acts as a covalent warhead, enabling the irreversible inhibition of USP7. The chemical synthesis of this compound has been detailed in prior publications and patents originating from FORMA Therapeutics.

Mechanism of Action

This compound exerts its therapeutic effect by covalently modifying the active site of USP7. The vinylsulfonamide group of this compound engages in a Michael addition reaction with the thiol group of the catalytic cysteine Cys223 residue within the USP7 active site. This covalent modification is irreversible and renders the enzyme catalytically inactive.

The primary downstream consequence of USP7 inhibition by this compound is the disruption of the USP7-MDM2-p53 signaling axis. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Biochemical and Biophysical Data for this compound

| Parameter | Value | Conditions |

| Binding Affinity (Kd) | 7.8 µM (range: 5.9-10.2 µM) | Surface Plasmon Resonance (SPR) with USP7 catalytic domain (residues 208-560). |

| Enzyme Inhibition (kinact/Ki) | 66 ± 25 M-1s-1 | Ubiquitin-rhodamine assay with USP7. |

| Cellular Target Engagement (IC50) | ~0.1-2 µM | Inhibition of USP7 probe reactivity in intact MCF7 breast cancer cells. |

Table 2: Selectivity of this compound

| Target | Activity | Assay |

| Panel of 38 Deubiquitinases (DUBs) | Exclusive for USP7 | In vitro DUB activity assays. |

| USP47 | No inhibition | In vitro DUB activity assay. |

| USP10 | No inhibition | In vitro DUB activity assay. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ubiquitin-Rhodamine 110 Assay for USP7 Activity

This assay measures the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.

-

Recombinant human USP7 (catalytic domain, residues 208-560).

-

Ubiquitin-Rhodamine 110 substrate.

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well black plate, add USP7 enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to a final concentration of 100 nM.

-

Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.

-

Calculate the rate of reaction from the linear phase of the fluorescence curve.

-

Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. For covalent inhibitors, calculate kinact and Ki from progress curves at different inhibitor concentrations.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to USP7.

-

Instrumentation and Reagents:

-

Biacore instrument (or equivalent).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Immobilization Buffer: 10 mM sodium acetate, pH 5.0.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Recombinant human USP7 (catalytic domain).

-

This compound dissolved in running buffer with a low percentage of DMSO.

-

-

Procedure:

-

Immobilize recombinant USP7 onto the CM5 sensor chip via standard amine coupling chemistry.

-

Perform a series of injections of this compound at different concentrations over the immobilized USP7 surface.

-

Monitor the association and dissociation phases in real-time.

-

Due to the covalent nature of the interaction, regeneration of the surface is not possible. A fresh surface is required for each concentration series.

-

Fit the sensorgram data to a 1:1 binding model that accounts for covalent modification to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Western Blotting for Cellular Target Engagement

This method is used to assess the effect of this compound on the protein levels of USP7 substrates in cells.

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HCT116 or MCF7) in appropriate media.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 24 hours).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative changes in protein levels.

-

Visualizations

This compound Discovery and Characterization Workflow

Caption: Workflow for the discovery and characterization of this compound.

USP7 Signaling Pathway

Caption: The USP7-MDM2-p53 signaling pathway and its inhibition by this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of USP7 that demonstrates significant preclinical activity. Its well-defined mechanism of action, involving the stabilization of the p53 tumor suppressor, makes it a promising candidate for further development as a cancer therapeutic. This technical guide provides a comprehensive summary of the discovery, characterization, and methodologies used in the evaluation of this compound, serving as a valuable resource for researchers in the field of drug discovery and cancer biology.

The Structural Basis of FT827's Covalent Engagement with USP7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the selective covalent inhibitor FT827 and the deubiquitinase Ubiquitin-Specific Protease 7 (USP7). A comprehensive understanding of this interaction is critical for the development of novel therapeutics targeting the USP7 pathway, which is implicated in various cancers through its regulation of key proteins such as the tumor suppressor p53 and the oncogenic E3 ligase MDM2.[1][2][3]

Core Interaction: Covalent Modification of the Catalytic Site

This compound is a potent and selective inhibitor of USP7 that operates through a covalent mechanism of action.[1][4][5] The key to its inhibitory function lies in a vinylsulfonamide moiety, which covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.[1][6] This irreversible binding event effectively inactivates the enzyme, preventing it from carrying out its deubiquitinating function.

Co-crystal structures of the USP7 catalytic domain (USP7cd; residues 208-560) in complex with this compound have been determined to a resolution of 2.33 Å (PDB ID: 5NGF), providing a detailed atomic-level view of the interaction.[1][2] These structures reveal that this compound binds within a dynamic pocket in the Thumb-Palm cleft, a region that guides the C-terminus of ubiquitin into the catalytic center.[1] This binding site is characteristic of the auto-inhibited apo form of USP7 and differs from that of other USP family deubiquitinases, contributing to the inhibitor's specificity.[1][2]

Quantitative Analysis of this compound-USP7 Interaction

The binding affinity and inhibitory potency of this compound against USP7 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | USP7 Construct | Method | Reference |

| Dissociation Constant (Kd) | 7.8 µM (s.e.m. range: 5.9-10.2 µM) | USP7CD (residues 208-560) | Surface Plasmon Resonance (SPR) | [1][6] |

| Inhibition Constant (Ki) | 4.2 µM | Not Specified | Enzyme Inhibition Assay | [4][5] |

| Enzyme Inactivation Rate (kinact/Ki) | 66 ± 25 M-1s-1 | Not Specified | Enzyme Inhibition Assay | [1][6] |

| Half-maximal Inhibitory Concentration (IC50) | ~0.1-2 µM | Full-length USP7 | Cellular Ubiquitin Probe Reactivity Assay | [1][7] |

The USP7-p53 Signaling Pathway and Point of Intervention

USP7 plays a crucial role in the p53 tumor suppressor pathway. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the findings related to the this compound-USP7 interaction. The following sections outline the key experimental protocols.

Recombinant USP7 Expression and Purification

For structural and biochemical studies, the catalytic domain of human USP7 (residues 208-560) is expressed in E. coli BL21 (DE3) cells.[8] The protein is then purified using standard chromatography techniques to ensure high purity for subsequent assays.

USP7 Biochemical Inhibition Assay

The inhibitory activity of this compound on USP7 is quantified using a fluorescence-based assay.[4]

-

Reagents : Recombinant USP7 catalytic domain (USP7CD, 3 nM) or a longer construct (USP7C-term, 30-125 pM), 25 nM ubiquitin-rhodamine 110 substrate, assay buffer, and this compound.

-

Procedure :

-

The recombinant USP7 enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

-

The mixture is incubated at room temperature for 1 hour.

-

The reaction is terminated by the addition of 10 mM citric acid.

-

Fluorescence intensity is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[4]

-

IC50 values are calculated from the dose-response curves.

-

Cellular Target Engagement Assay

To confirm that this compound engages USP7 within a cellular context, a competitive profiling assay using a ubiquitin active-site probe is employed.[1][7]

-

Materials : MCF7 breast cancer cells, this compound, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, and antibodies for immunoblotting.

-

Procedure :

-

Intact MCF7 cells or crude cell extracts are incubated with varying concentrations of this compound.

-

The cells or extracts are then treated with the HA-UbC2Br probe, which covalently binds to the active site of deubiquitinases.

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Immunoblotting is performed using an anti-HA antibody to detect DUBs that have been labeled by the probe.

-

Inhibition of USP7 by this compound is observed as a decrease in the signal corresponding to HA-labeled USP7.[6][7]

-

X-ray Crystallography

The structural basis of the this compound-USP7 interaction was elucidated through X-ray crystallography.

-

Crystallization : Crystals of the USP7 catalytic domain are grown.

-

Soaking : The grown crystals are soaked in a solution containing this compound.

-

Data Collection : X-ray diffraction data are collected from the soaked crystals.

-

Structure Determination : The co-crystal structure is solved and refined to reveal the precise binding mode of this compound.[1]

Conclusion

The selective, covalent inhibitor this compound provides a powerful tool for probing the function of USP7 and serves as a promising scaffold for the development of novel anti-cancer therapeutics. The detailed structural and quantitative data presented in this guide offer a comprehensive understanding of its mechanism of action. The covalent modification of Cys223 within a unique binding pocket of USP7 underpins its potency and selectivity. The experimental protocols outlined herein provide a foundation for further research into the therapeutic potential of USP7 inhibition.

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound | DUB | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

FT827: A Deep Dive into its Impact on the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. Within the UPS, deubiquitinating enzymes (DUBs) act as key regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.

Ubiquitin-Specific Protease 7 (USP7) has emerged as a particularly attractive drug target due to its role in stabilizing a variety of oncoproteins and cell cycle regulators. This technical guide provides an in-depth analysis of FT827, a potent and selective covalent inhibitor of USP7, and its profound impact on the ubiquitin-proteasome system.

This compound: Mechanism of Action and Specificity

This compound is a small molecule inhibitor characterized by a vinyl sulfonamide "warhead" that covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.[1][2] This irreversible binding leads to the potent and selective inhibition of USP7's deubiquitinating activity.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 52 nM | in vitro enzymatic assay | [1] |

| Kd | 7.8 µM | Biophysical binding assay (e.g., SPR) | |

| Ki | 4.2 µM | Enzyme inhibition kinetics | |

| Selectivity | Highly selective for USP7 | Tested against a panel of 38 other DUBs | [1] |

Impact on the Ubiquitin-Proteasome System and Downstream Signaling

By inhibiting USP7, this compound triggers a cascade of events within the cell, primarily leading to the ubiquitination and subsequent proteasomal degradation of USP7 substrates.

The MDM2-p53 Axis: A Primary Target

A key substrate of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 is a critical negative regulator of the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53.

This compound-mediated inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, a potent tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis.

References

Methodological & Application

Application Notes: FT827 for In Vitro Cancer Cell Research

Introduction

FT827 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] It functions by irreversibly modifying the catalytic cysteine (Cys223) in the active site of USP7.[1][2] USP7 plays a critical role in regulating the stability of numerous proteins involved in cancer progression, most notably the E3 ubiquitin ligase MDM2.[3][4] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation.[5][6] This in turn stabilizes the tumor suppressor protein p53, resulting in the transcriptional activation of p53 target genes like p21, and ultimately inducing p53-dependent apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture to study the USP7-MDM2-p53 signaling axis and its effects on cell viability and apoptosis.

Data Presentation

Biochemical and Cellular Properties of this compound

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 7.8 µM | USP7 Catalytic Domain | [1][7] |

| Inhibition Kinetics (kinact/Ki) | 66 ± 25 M-1s-1 | USP7 Enzyme | [1][7] |

| Cellular IC50 | ~0.1 - 2.0 µM | Inhibition of USP7 probe reactivity in MCF7 cells | [1][7] |

Recommended Cell Lines and Culture Conditions

| Cell Line | Cancer Type | Recommended Medium | Reference |

| MCF7 | Breast Cancer | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |

| HCT116 | Colorectal Cancer | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |

| U2OS | Osteosarcoma | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |

| IMR-32 | Neuroblastoma | DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin | [1] |

| MM.1S | Multiple Myeloma | RPMI-1640, 10% FBS, antibiotic/antimycotic solution | [8] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced apoptosis via USP7 inhibition.

General Experimental Workflow

Caption: Workflow for in vitro cell-based assays using this compound.

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol describes the basic steps for culturing cells and treating them with this compound for subsequent analysis.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), sterile

-

Multi-well tissue culture plates (e.g., 6-well or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into multi-well plates at a predetermined density appropriate for the assay duration. For a 96-well plate, a starting density of 5,000-10,000 cells/well is common. For a 6-well plate, 2.5 x 105 cells/well can be used.

-

Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume logarithmic growth.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM). Also prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

-

Proceed to Downstream Analysis: After incubation, cells can be harvested for Western blot analysis or analyzed directly in the plate for viability.

Protocol 2: Western Blot Analysis of p53 Pathway Upregulation

This protocol is for detecting changes in protein levels of p53 and its downstream target p21 following this compound treatment.

Materials:

-

Cells treated with this compound as described in Protocol 1 (typically in 6-well plates).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin).[1]

-

HRP-conjugated secondary antibodies.[1]

-

ECL chemiluminescence detection reagents.[1]

-

Imaging system (e.g., Amersham Bioluminescent Imager).[1]

Procedure:

-

Cell Lysis: After treatment, place the 6-well plate on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Imaging: Wash the membrane again three times with TBST. Apply ECL substrate and image the resulting chemiluminescence.[1] The upregulation of p53 and p21 is indicative of successful USP7 inhibition.

Protocol 3: Cell Viability Dose-Response Assay (ATP-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound by measuring ATP levels, an indicator of metabolically active cells.[1][8][9]

Materials:

-

Cells treated with a range of this compound concentrations in an opaque-walled 96-well plate as per Protocol 1.

-

Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

-

Luminometer plate reader.

Procedure:

-

Plate Equilibration: After the desired incubation period (e.g., 72-120 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10]

-

Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

-

Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only).

-

Normalize the data by setting the vehicle control (DMSO) as 100% viability.

-

Plot the normalized viability (%) against the log-transformed concentration of this compound.

-

Use a non-linear regression model (four-parameter variable slope) to fit a dose-response curve and calculate the IC50 value.[11][12]

-

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[13][14]

Materials:

-

Cells treated with this compound and a vehicle control in 6-well plates.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI.

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them to ensure all apoptotic and live cells are analyzed.[14]

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for FT827 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing FT827, a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in Western blot experiments. This guide will enable researchers to effectively probe the effects of this compound on the USP7 signaling pathway, which is critically involved in cancer pathogenesis.

Introduction

This compound is a potent and specific inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis.[1][2][3] this compound acts by covalently modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1][2][4] This irreversible inhibition leads to the destabilization and subsequent degradation of USP7 substrates, most notably the E3 ubiquitin ligase MDM2.[1][5][6] The degradation of MDM2 results in the stabilization and activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Western blotting is an essential technique to elucidate these molecular events and quantify the changes in protein expression levels upon this compound treatment.

Principle of the Experiment

This protocol describes the treatment of cancer cell lines with this compound, followed by the preparation of cell lysates and subsequent analysis of protein levels by Western blot. The primary endpoints are the assessment of changes in the expression of key proteins in the USP7-MDM2-p53 signaling axis, including USP7, MDM2, p53, and the downstream p53 target, p21. β-actin is used as a loading control to ensure equal protein loading across samples.

Data Presentation

Table 1: Expected Quantitative Changes in Protein Expression Following this compound Treatment

| Target Protein | Expected Change in Expression | Function |

| USP7 | No significant change | Deubiquitinating enzyme; target of this compound |

| MDM2 | Decrease | E3 ubiquitin ligase; targets p53 for degradation[1] |

| p53 | Increase | Tumor suppressor protein; stabilized upon MDM2 degradation[1][5] |

| p21 | Increase | Cyclin-dependent kinase inhibitor; a downstream target of p53[1] |

| β-actin | No change | Loading control |

Experimental Protocols

Materials and Reagents

-

Cell Lines: MCF7 (breast cancer), HCT116 (colon cancer), U2OS (osteosarcoma), or IMR-32 (neuroblastoma) cells.[1]

-

This compound: Prepare stock solutions in DMSO.[7]

-

Cell Culture Media: DMEM with Glutamax, 10% FBS, 1% nonessential amino acids, 1% penicillin/streptomycin.[1]

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer).

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels.

-

Transfer Buffer.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Chemiluminescence Imaging System.

Experimental Workflow

Figure 1: Experimental workflow for Western blot analysis of this compound-treated cells.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Seed the chosen cancer cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 20 hours).[5]

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA protein assay.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. e. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10-15 minutes each with TBST.

6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).

Signaling Pathway Diagram

Figure 2: The signaling pathway affected by this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Inactive antibody | Use a fresh or validated antibody. |

| Insufficient protein loading | Increase the amount of protein loaded. | |

| Inefficient transfer | Check transfer conditions and membrane type. | |

| High background | Insufficient blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Optimize antibody dilution. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |

| Protein degradation | Use fresh samples and protease inhibitors. |

Conclusion

This document provides a comprehensive guide for utilizing this compound in Western blot experiments to investigate its impact on the USP7 signaling pathway. By following this protocol, researchers can effectively assess the efficacy of this compound in modulating the levels of key cancer-related proteins, thereby providing valuable insights for drug development and cancer biology research.

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. This compound | DUB | TargetMol [targetmol.com]

Application Notes and Protocols for FT827, a Covalent USP7 Inhibitor

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on determining the optimal concentration of FT827 for in vitro assays. This compound is a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the ubiquitin-proteasome pathway.[1][2][3]

Mechanism of Action

This compound functions as a covalent inhibitor of USP7 by targeting the catalytic cysteine residue (Cys223) within the enzyme's active site.[1][4] This irreversible binding leads to the inhibition of USP7's deubiquitinase activity. The inhibition of USP7 leads to the destabilization of its substrates, most notably MDM2.[5][6][7] The degradation of MDM2, an E3 ubiquitin ligase, results in the stabilization and activation of the tumor suppressor protein p53.[5][6][7] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive target for cancer therapy.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various in vitro assays.

Table 1: Binding and Inhibitory Constants for this compound against USP7

| Parameter | Value | Notes |

| IC50 | 52 nM | Against USP7 catalytic domain (USP7-CD) in an in vitro enzymatic assay.[1][4] |

| IC50 | 69 nM | Against a longer C-terminal fragment of USP7 (residues 208-1102).[4] |

| IC50 | ~0.1 - 2 µM | In cell-based assays using MCF7 breast cancer cells (DUB activity profiling).[1][2][4] |

| Kd | 7.8 µM | Apparent dissociation constant for binding to the USP7 catalytic domain.[2][3][4][5] |

| Ki | 4.2 µM | Inhibition constant.[1][2][3] |

| kinact/Ki | 66 ± 25 M⁻¹s⁻¹ | Enzyme inactivation rate to inhibition constant ratio.[4][5] |

Signaling Pathway

Experimental Protocols

In Vitro USP7 Enzymatic Activity Assay (Ubiquitin-Rhodamine Assay)

This protocol is adapted from methodologies used to characterize this compound's inhibitory activity.[1][4][5]

Objective: To determine the IC50 value of this compound against purified USP7 enzyme.

Materials:

-

Recombinant human USP7 catalytic domain (USP7-CD) or C-terminal fragment.

-

This compound compound.

-

Ubiquitin-Rhodamine 110 substrate.

-

Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex.[5]

-

100% DMSO for compound dilution.

-

Black 384-well plates.

-

Fluorescence plate reader with 485 nm excitation and 520 nm emission filters.[1]

-

10 mM Citric Acid for reaction termination.[1]

Procedure:

-

Compound Preparation: Prepare a 12-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).[1]

-

Assay Plate Preparation: Dispense 100 nL of each this compound dilution into the wells of a black 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

-

Enzyme and Substrate Addition: Prepare a master mix containing the USP7 enzyme (e.g., 3 nM USP7-CD) and Ubiquitin-Rhodamine 110 (25 nM) in assay buffer.[1]

-

Reaction Initiation: Add 10 µL of the enzyme/substrate master mix to each well to start the reaction. The final assay volume should be 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 2.5 µL of 10 mM citric acid to each well.[1]

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at 485 nm excitation and 520 nm emission.

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Deubiquitinase (DUB) Activity Profiling Assay

This protocol provides a general framework for assessing the activity of this compound in a cellular context.[2][4]

Objective: To determine the cellular IC50 of this compound by measuring its ability to inhibit USP7 in intact cells or cell lysates.

Materials:

-

MCF7 breast cancer cells (or other relevant cell line).

-

Cell culture medium and reagents.

-

This compound compound.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

HA-tagged Ubiquitin Bromoethyl (HA-UbC2Br) active site probe.[4]

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-HA antibody.

-

Anti-USP7 antibody (for loading control).

Procedure:

A. Intact Cell Treatment:

-

Cell Seeding: Seed MCF7 cells in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Probe Labeling: Incubate a standardized amount of protein from each lysate with the HA-UbC2Br probe to label active DUBs.

-

Western Blot Analysis: Proceed to step 6 of the Cell Lysate Treatment protocol.

B. Cell Lysate Treatment:

-

Cell Lysate Preparation: Prepare a crude cell lysate from untreated MCF7 cells.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Compound Incubation: Aliquot the lysate and incubate with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 60 minutes.[3]

-

Probe Labeling: Add the HA-UbC2Br probe to each aliquot and incubate to label active DUBs.

-

Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect labeled DUBs.

-

Probe with an anti-USP7 antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensity for the HA-labeled USP7.

-

Normalize the data to the DMSO control.

-

Plot the normalized intensity against the logarithm of the this compound concentration to determine the cellular IC50.

-

References

- 1. glpbio.com [glpbio.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. This compound | DUB | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Team Uncovers the Mechanism Behind Toxicity of USP7 Inhibitors | Technology Networks [technologynetworks.com]

Application Notes and Protocols: FT827 Treatment of MCF7 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT827 is a potent and specific small molecule inhibitor of USP7, a deubiquitinating enzyme.[1][2] In the context of MCF7 breast cancer cells, which are estrogen receptor-alpha (ERα) positive, this compound acts as a Proteolysis Targeting Chimera (PROTAC). It effectively induces the degradation of ERα, a key driver of proliferation in this cell line. This document provides detailed application notes and protocols for studying the effects of this compound on MCF7 cells, including its impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: ERα Degradation

This compound functions by hijacking the cell's natural protein disposal system. As a PROTAC, it brings ERα into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This targeted degradation of ERα disrupts downstream signaling pathways that are crucial for the growth and survival of ERα-positive breast cancer cells like MCF7.

Caption: Mechanism of this compound-induced ERα degradation in MCF7 cells.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound treatment on MCF7 cells. Researchers should use these as templates to record their experimental findings.

Table 1: Effect of this compound on MCF7 Cell Viability

| This compound Concentration | Incubation Time | % Cell Viability (relative to control) | IC50 |

| 0 µM (Control) | 72 hours | 100% | \multirow{5}{*}{Determine Graphically} |

| 0.1 µM | 72 hours | User Data | |

| 1 µM | 72 hours | User Data | |

| 10 µM | 72 hours | User Data | |

| 100 µM | 72 hours | User Data |

Table 2: Effect of this compound on Apoptosis in MCF7 Cells

| This compound Concentration | Incubation Time | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 µM (Control) | 48 hours | User Data | User Data |

| IC50 Concentration | 48 hours | User Data | User Data |

| 2x IC50 Concentration | 48 hours | User Data | User Data |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells

| This compound Concentration | Incubation Time | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 µM (Control) | 24 hours | User Data | User Data | User Data |

| IC50 Concentration | 24 hours | User Data | User Data | User Data |

| 2x IC50 Concentration | 24 hours | User Data | User Data | User Data |

Experimental Protocols

MCF7 Cell Culture and Maintenance

Materials:

-

MCF7 cell line (ATCC HTB-22)

-

IMDM or RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture MCF7 cells in a medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4][5]

-

Subculture the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

-

Neutralize the trypsin with a complete medium, centrifuge the cells, and resuspend them in a fresh medium for plating.

Western Blot for ERα Degradation

This protocol allows for the visualization and quantification of ERα protein levels following this compound treatment.

Caption: Workflow for Western Blot analysis of ERα.

Protocol:

-

Cell Treatment: Seed MCF7 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][7] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[8] Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.[7]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed MCF7 cells in 6-well plates. After 24 hours, treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[12] Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Treatment: Seed MCF7 cells and treat with this compound as described for the apoptosis assay, typically for 24 hours.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[13][14] Incubate on ice for at least 30 minutes.[13][14]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[13][14][15] The RNase A is crucial to prevent the staining of RNA.[15][16]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]

References

- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cancer Metabolism by Deubiquitinating Enzymes: The Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell culture - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. iji.sums.ac.ir [iji.sums.ac.ir]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Studying p53 Activation Using FT827

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its activation can lead to cell cycle arrest, apoptosis, or senescence in response to cellular stress, thereby eliminating potentially cancerous cells. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. The deubiquitinase USP7 (Ubiquitin-Specific Protease 7) stabilizes MDM2, thus indirectly promoting p53 degradation.[1][2]

FT827 is a potent and specific covalent inhibitor of USP7.[1][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, leading to the transcriptional upregulation of its target genes, such as CDKN1A (p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1][4] These application notes provide detailed protocols for utilizing this compound to study p53 activation in cancer cell lines.

Mechanism of Action of this compound

This compound functions by covalently modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1][3] This irreversible inhibition of USP7's deubiquitinase activity prevents the removal of ubiquitin chains from its substrates, most notably MDM2. The resulting increase in MDM2 ubiquitination leads to its degradation by the proteasome. The reduction in MDM2 levels allows for the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of genes involved in tumor suppression.

Data Presentation

The following tables summarize the key in vitro characteristics of this compound and the expected outcomes of its application in relevant cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference |

| Target | USP7 | [1][3] |

| Mechanism of Inhibition | Covalent | [1][3] |

| kinact/Ki (M-1s-1) | 66 ± 25 | [1] |

| Cell Lines for Study | HCT116 (colorectal carcinoma), U2OS (osteosarcoma) | [1] |

Table 2: Expected Cellular Effects of this compound Treatment

| Cell Line | Assay | Expected Outcome |

| HCT116 (p53 wild-type) | Western Blot | Increased p53 levels, Decreased MDM2 levels, Increased p21 levels |

| HCT116 (p53 wild-type) | qPCR | Increased mRNA levels of CDKN1A (p21), PUMA, BBC3 |

| HCT116 (p53 wild-type) | Cell Viability (MTT) | Dose-dependent decrease in cell viability |

| U2OS (p53 wild-type) | Western Blot | Increased p53 levels, Decreased MDM2 levels, Increased p21 levels |

| U2OS (p53 wild-type) | qPCR | Increased mRNA levels of CDKN1A (p21), PUMA, BBC3 |

| U2OS (p53 wild-type) | Cell Viability (MTT) | Dose-dependent decrease in cell viability |

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on p53 activation.

Protocol 1: Western Blot Analysis of p53, MDM2, and p21

This protocol is for detecting changes in protein levels of p53, its negative regulator MDM2, and its downstream target p21 following treatment with this compound.

Materials:

-

HCT116 or U2OS cells

-

This compound (stock solution in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-p53 (e.g., Santa Cruz, sc-126, 1:200 dilution)

-

Anti-MDM2 (e.g., Calbiochem, IF2)

-

Anti-p21 (e.g., Cell Signaling Technology, 2947, 1:1000 dilution)

-

Anti-β-actin (e.g., Cell Signaling Technology, 4970, 1:1000 dilution)

-

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagents

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 or U2OS cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for desired time points (e.g., 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.

Protocol 2: Quantitative Real-Time PCR (qPCR) for p53 Target Genes

This protocol measures the mRNA expression levels of p53 target genes, such as CDKN1A (p21), PUMA, and MDM2.

Materials:

-

HCT116 or U2OS cells treated with this compound as in Protocol 1

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

qPCR primers (see Table 3)

Table 3: Human qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| CDKN1A (p21) | GCAGACCAGCATGACAGATTT | GGATTAGGGCTTCCTCTTGGA |

| PUMA (BBC3) | GACGACCTCAACGCACAGTA | AGGAGTCCCATGATGAGATTGT |

| MDM2 | GCAAATGTGCAATACCAACA | CTTTGGTCTAACCAGGGTCA |

| GAPDH (housekeeping) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

-